N-(1H-indol-5-yl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Description
N-(1H-Indol-5-yl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a heterocyclic compound featuring a thiazolo[3,2-a]pyrimidine core fused with an indole moiety.
Properties
Molecular Formula |
C16H12N4O2S |
|---|---|
Molecular Weight |
324.4 g/mol |
IUPAC Name |
N-(1H-indol-5-yl)-2-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C16H12N4O2S/c1-9-8-20-15(22)12(7-18-16(20)23-9)14(21)19-11-2-3-13-10(6-11)4-5-17-13/h2-8,17H,1H3,(H,19,21) |
InChI Key |
DOTILKXCFKYRJQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C(=O)C(=CN=C2S1)C(=O)NC3=CC4=C(C=C3)NC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-indol-5-yl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves multi-component reactions. One common method includes the condensation of ethyl acetoacetate with 1,3-thiazol-2-amine and aromatic aldehydes in isopropyl alcohol at room temperature under ultrasonic activation . This method is efficient and follows green chemistry principles, ensuring environmental safety and atom economy.
Industrial Production Methods
Industrial production of this compound may involve similar multi-component reactions but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, catalyst-free procedures at room temperature are preferred to minimize energy consumption and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
N-(1H-indol-5-yl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole and thiazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of reduced amine or alcohol derivatives.
Substitution: Formation of substituted indole or thiazole derivatives.
Scientific Research Applications
N-(1H-indol-5-yl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biological pathways.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of N-(1H-indol-5-yl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Core Structural Variations
The thiazolo[3,2-a]pyrimidine scaffold is common among analogues, but substituents and fused rings vary significantly:
Key Observations :
- Indole vs. Phenyl/Methoxyphenyl : The indole group in the target compound may enhance π-π stacking and hydrogen bonding compared to phenyl or methoxyphenyl substituents in analogues like Compound 3.
- Carboxamide vs. Ester/Carbohydrazide : The carboxamide group improves solubility and bioavailability relative to esters (e.g., ) but may reduce reactivity compared to carbohydrazides (e.g., Compound 3) .
Pharmacological and Physicochemical Properties
Structural Influences on Activity :
Crystal Structure and Conformational Analysis
- : The thiazolo[3,2-a]pyrimidine core exhibits a puckered conformation (flattened boat) with a dihedral angle of 80.94° between the fused thiazole and benzene rings. This conformational flexibility may influence binding to rigid enzyme active sites .
Biological Activity
N-(1H-indol-5-yl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Structural Overview
The compound's molecular formula is , with a molecular weight of approximately 386.5 g/mol. The structure combines an indole moiety with thiazolo and pyrimidine functionalities, which are known for their diverse biological activities. The presence of the indole ring enhances its potential for interactions with various biological targets, making it a subject of interest in drug discovery and development.
1. Antitumor Activity
Research indicates that derivatives of thiazolo[3,2-a]pyrimidines exhibit significant antitumor properties. For instance, compounds structurally similar to this compound have shown promising results against various cancer cell lines, including cervical adenocarcinoma (HeLa) and prostate adenocarcinoma (PC3) cells. In vitro studies suggest that these compounds can inhibit tumor cell proliferation while exhibiting low cytotoxicity towards normal cells, indicating a favorable therapeutic index .
2. Antimicrobial Activity
The compound also displays antimicrobial properties. Studies have demonstrated that thiazolo[3,2-a]pyrimidine derivatives possess antibacterial and antifungal activities. For example, specific derivatives have shown effectiveness against bacterial strains like Staphylococcus aureus and Escherichia coli . The mechanism often involves the inhibition of essential microbial enzymes or disruption of cellular processes.
3. Antileishmanial Effects
In vitro studies have highlighted the antileishmanial activity of certain thiazolo[3,2-a]pyrimidine derivatives against Leishmania species. These compounds have been shown to inhibit the growth of promastigote forms effectively . The ability to target parasitic infections adds another dimension to the therapeutic potential of this compound class.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes or receptors within microbial or cancerous cells. The indole moiety is believed to facilitate binding to target sites due to its planar structure and electron-rich nature, enhancing the compound's affinity for biological targets .
Table 1: Summary of Biological Activities
Case Study: Antitumor Efficacy
A study conducted on a series of thiazolo[3,2-a]pyrimidine derivatives revealed that one particular compound demonstrated twice the cytotoxicity against HeLa cells compared to the reference drug Sorafenib. This finding underscores the potential of these compounds as effective antitumor agents .
Q & A
Basic: What synthetic methodologies are commonly employed to prepare N-(1H-indol-5-yl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide?
Answer:
The synthesis typically involves multi-step heterocyclic coupling. Key steps include:
- Thiazolo[3,2-a]pyrimidine core formation : Cyclocondensation of thiourea derivatives with α,β-unsaturated carbonyl intermediates under acidic conditions (e.g., acetic acid/sodium acetate) .
- Indole coupling : Reaction of 5-aminoindole with activated carboxylic acid derivatives (e.g., using chloroacetic acid or carbodiimide coupling agents) to form the carboxamide moiety .
- Functional group optimization : Methylation at the 2-position of the thiazole ring via alkylation with methyl iodide in DMF/K₂CO₃ .
Reference workflow : Similar to ethyl 7-methyl-3-oxo-5-phenyl-thiazolo[3,2-a]pyrimidine synthesis, where refluxing with sodium acetate in acetic acid/anhydride yields the fused heterocycle .
Basic: How is the crystal structure of this compound analyzed to confirm its conformation?
Answer:
Single-crystal X-ray diffraction (SCXRD) is the gold standard:
- Data collection : Crystals grown via slow evaporation (e.g., ethyl acetate/ethanol) are mounted and irradiated with monochromatic X-rays.
- Refinement : Software like SHELXL refines positional and thermal displacement parameters. The thiazolo-pyrimidine ring puckering (flattened boat conformation) is quantified using Cremer-Pople coordinates .
- Hydrogen bonding : Intermolecular interactions (e.g., C–H···O) are mapped to explain packing motifs .
Example : A related compound showed a dihedral angle of 80.94° between the thiazolo-pyrimidine and phenyl rings, highlighting steric and electronic influences .
Advanced: How can conformational flexibility of the thiazolo-pyrimidine core impact ligand-target interactions in kinase inhibition studies?
Answer:
The puckered thiazolo-pyrimidine ring (flattened boat conformation) influences binding:
- Computational modeling : Use density functional theory (DFT) to compare energy barriers between puckered and planar conformers.
- Structure-activity relationship (SAR) : Introduce substituents at the 2-methyl position to restrict rotation and assess kinase (e.g., Src/Abl) binding via surface plasmon resonance (SPR) .
- Crystallographic alignment : Overlay ligand-bound kinase structures (e.g., PDB entries) to identify key π-π stacking or hydrogen-bonding interactions .
Note : Discrepancies in IC₅₀ values across analogs may arise from variable ring puckering, resolvable via SCXRD and molecular dynamics simulations .
Advanced: How to resolve contradictions in biological activity data between structurally similar analogs?
Answer:
- Comparative structural analysis : Perform SCXRD on inactive analogs to detect subtle differences (e.g., bond angles, torsion angles) .
- Solubility profiling : Use HPLC to measure logP and identify aggregation-prone analogs. Adjust polar groups (e.g., replace methyl with hydroxyethyl) .
- Kinetic studies : Conduct time-resolved enzymatic assays to distinguish true inhibitors from promiscuous binders. For example, BMS-354825 (a thiazole carboxamide) showed slow-off rate kinetics indicative of high-affinity Abl kinase binding .
Advanced: What strategies optimize solubility without compromising target affinity?
Answer:
- Prodrug approaches : Convert the carboxamide to a methyl ester (improves logP) and hydrolyze in situ .
- Polar substituents : Introduce ionizable groups (e.g., piperazinyl or morpholinyl) at the indole 1-position via reductive amination .
- Cocrystallization screens : Use GRAS solvents (e.g., ethanol/PEG mixtures) to identify stable polymorphs with enhanced aqueous solubility .
Advanced: How to validate hydrogen-bonding networks in the solid state and their relevance to solution-phase activity?
Answer:
- SCXRD vs. NMR : Compare solid-state (SCXRD) and solution-state (NOESY, ROESY) hydrogen-bonding patterns. Discrepancies may indicate conformational changes in solution .
- Isothermal titration calorimetry (ITC) : Quantify binding entropy/enthalpy contributions to confirm if crystal-packing interactions mimic solution binding .
Example : A thiazolo-pyrimidine analog exhibited bifurcated C–H···O bonds in crystals, but ITC revealed hydrophobic interactions dominated solution-phase target binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
